molecular formula C9H7NO4 B570314 5,6-Dihydroxy-1-methylindoline-2,3-dione CAS No. 121404-58-8

5,6-Dihydroxy-1-methylindoline-2,3-dione

Cat. No.: B570314
CAS No.: 121404-58-8
M. Wt: 193.158
InChI Key: ALEVVGGRRIEUPD-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-1-methylindoline-2,3-dione is a chemical compound with the molecular formula C9H7NO4. It is also known as 1-Methylindoline-2,3-dione .


Synthesis Analysis

The synthesis of indoline-based compounds, including this compound, involves various chemical reactions. For instance, indole synthesis often starts from ortho-substituted anilines . Another method involves the reaction of 5-Methylindoline-2,3-dione with mercaptoacetic acid in the presence of a stoichiometric amount of 4-(aminomethyl)benzoic acid or 4-aminobutanoic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecular weight of this compound is 193.158.


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can react with peroxynitrite in a specific redox reaction, releasing the fluorophore HN . It’s also involved in the production of the biological pigment eumelanin .

Scientific Research Applications

Analytical Methods in Antioxidant Activity Research

5,6-Dihydroxy-1-methylindoline-2,3-dione is relevant in the study of antioxidants, where it could potentially be applied in assays for determining antioxidant capacity. The use of spectrophotometry-based assays such as Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and others, which monitor the occurrence of characteristic colors or the discoloration of solutions, could be an area where this compound finds application. These assays assess the kinetics or equilibrium state of antioxidant reactions, potentially involving this compound or its derivatives in the process of scavenging free radicals or in the modulation of antioxidant pathways (Munteanu & Apetrei, 2021).

Optical Properties and Applications in Dye Sensitized Solar Cells

The structural and optical properties of derivatives similar to this compound have been extensively studied, particularly in the context of diketopyrrolopyrroles. These compounds are widely used as dyes with applications ranging from high-quality pigments to components in dye-sensitized solar cells and fluorescence imaging. The modification of such compounds can lead to significant changes in both linear and nonlinear optical properties, which might include the extension of chromophore systems related to this compound. Such research supports the continued interest in these compounds for new applications in materials science and photonic devices (Grzybowski & Gryko, 2015).

Metabolic and Antimalarial Applications

Studies on the metabolism of antimalarial agents have highlighted the transformation of compounds through processes that might be relevant for this compound. The metabolic pathways leading to the formation of products such as 5,6-dihydroxy derivatives have implications in the development of therapeutic agents, including the understanding of mechanisms behind methemoglobin formation and the identification of metabolites with potential antimalarial activity. These insights contribute to the broader field of medicinal chemistry, where the manipulation of core structures similar to this compound can lead to novel therapeutic candidates (Strother et al., 1981).

Safety and Hazards

The safety data sheet for a similar compound, 3-Hydroxy-1-methylindoline-5,6-dione, suggests that it may form combustible dust concentrations in air . In case of contact, it is advised to wash off with soap and plenty of water .

Biochemical Analysis

Biochemical Properties

5,6-Dihydroxy-1-methylindoline-2,3-dione is involved in several biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as ribosyldihydronicotinamide dehydrogenase (quinone), which plays a role in cellular redox reactions . The interaction between this compound and these enzymes can influence the overall biochemical pathways within the cell, affecting processes such as energy production and detoxification.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of various signaling molecules, leading to changes in gene expression patterns . These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For example, the interaction with ribosyldihydronicotinamide dehydrogenase (quinone) can alter the enzyme’s activity, affecting the redox state of the cell. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The degradation products can have different biochemical properties, potentially leading to changes in cellular effects. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular metabolism and promoting cell survival . At higher doses, it can exhibit toxic effects, including cellular damage and apoptosis. The threshold for these effects can vary depending on the specific animal model and the route of administration. It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing the adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities, influencing the overall metabolic flux within the cell. Additionally, this compound can interact with cofactors such as NADH and FAD, affecting their availability and utilization in metabolic reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its overall activity and function, as different cellular compartments may have varying biochemical environments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall biochemical activity. For example, its presence in the mitochondria can influence mitochondrial metabolism and energy production.

Properties

IUPAC Name

5,6-dihydroxy-1-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-10-5-3-7(12)6(11)2-4(5)8(13)9(10)14/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEVVGGRRIEUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C(=O)C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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